Home > Products > Screening Compounds P32935 > N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride
N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride - 1281182-46-4

N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride

Catalog Number: EVT-1778466
CAS Number: 1281182-46-4
Molecular Formula: C16H19ClN2O3
Molecular Weight: 322.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

Compound Description: BAY 59-3074 is a selective cannabinoid CB1/CB2 receptor ligand, exhibiting partial agonist properties at these receptors. Studies have demonstrated its efficacy as an analgesic and anti-hyperalgesic agent in various rat models of chronic pain, including neuropathic and inflammatory pain. []

(-)-(R)-3-(2-hydroxymethylindanyl-4-oxy)phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 38-7271)

Compound Description: BAY 38-7271 functions as a cannabinoid CB1 receptor agonist. In behavioral studies, BAY 59-3074 demonstrated generalization to the cue induced by BAY 38-7271, suggesting potential functional similarities between these compounds. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR 141716A)

Compound Description: SR 141716A is a recognized cannabinoid CB1 receptor antagonist. Its ability to block the in vivo effects of BAY 59-3074 further supports the latter's interaction with cannabinoid receptors. []

Nilotinib hydrochloride monohydrate

Compound Description: Nilotinib, specifically its nanosize weakly crystalline modification as a hydrochloride monohydrate salt, serves as an anti-leukaemia drug. This modification demonstrates enhanced solubility compared to its existing form, suggesting improved absorption and bioavailability. []

N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962)

Compound Description: VU6012962 represents an orally bioavailable, CNS-penetrant negative allosteric modulator of the metabotropic glutamate receptor 7 (mGlu7). Preclinical studies indicate its potential in treating anxiety disorders. []

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate (Nilotinib)

Compound Description: This compound represents the chemical structure of nilotinib in its hydrochloride monohydrate form. The presence of a hydrochloride salt, similar to the target compound, suggests potential similarities in their physicochemical properties. []

Overview

N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride is a chemical compound with significant interest in organic synthesis and biochemical applications. It is classified as an amide due to its functional group, which consists of a carbonyl group linked to a nitrogen atom. This compound is used in various scientific research contexts, particularly in studies involving biological interactions and organic synthesis.

Source

The compound can be synthesized through reactions involving 3-(2-aminoethoxy)aniline and 4-methoxybenzoyl chloride, leading to the formation of the desired amide product. The hydrochloride salt form is often utilized for enhanced solubility and stability in various applications.

Classification
  • Chemical Class: Amides
  • Molecular Formula: C12H16ClN2O3
  • Molecular Weight: 270.72 g/mol
Synthesis Analysis

Methods

The synthesis of N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride typically involves the reaction of 3-(2-aminoethoxy)aniline with 4-methoxybenzoyl chloride. The reaction is generally performed under controlled temperature and pressure conditions to ensure optimal yield and purity.

Technical Details

  1. Reagents:
    • 3-(2-aminoethoxy)aniline
    • 4-methoxybenzoyl chloride
    • Base (e.g., triethylamine) to neutralize the hydrochloric acid produced during the reaction.
  2. Procedure:
    • Dissolve 3-(2-aminoethoxy)aniline in an organic solvent (e.g., dichloromethane).
    • Add 4-methoxybenzoyl chloride slowly while stirring.
    • Maintain the reaction mixture at room temperature or slightly elevated temperatures.
    • After completion, the product can be precipitated by adding water or an appropriate solvent.
Molecular Structure Analysis

Structure

The structure of N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride features a phenyl ring substituted with an aminoethoxy group and a methoxybenzamide moiety. The presence of the hydrochloride indicates that it exists as a salt, enhancing its solubility in aqueous solutions.

Data

  • IUPAC Name: N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride
  • InChI Key: DGZQFSZHXZZGMT-UHFFFAOYSA-N
  • Melting Point: Specific melting points may vary based on purity and synthesis conditions.
Chemical Reactions Analysis

Reactions

N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride can undergo various chemical reactions typical for amides:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and amine.
  2. Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: The nitrogen atom may participate in nucleophilic substitution reactions, allowing for further functionalization.

Technical Details

  • Common reagents for hydrolysis include strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
  • Reduction typically involves lithium aluminum hydride in dry ether or similar solvents.
Mechanism of Action

The mechanism of action for N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.

  1. Binding Affinity: The compound's structure allows it to interact effectively with target proteins.
  2. Biological Effects: Depending on the target, it may exhibit effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water due to the presence of the hydrochloride salt; also soluble in common organic solvents like ethanol and methanol.

Chemical Properties

Applications

N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride has several scientific applications:

  1. Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
  2. Biochemical Research: Employed in assays to study enzyme activities and receptor interactions.
  3. Pharmaceutical Development: Investigated for potential therapeutic applications due to its ability to modulate biological pathways.
Introduction to Targeted Protein Degradation (TPD) and Cereblon (CRBN) Modulation

Role of CRBN-Binding Ligands in PROTAC Design

Immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide constitute first-generation CRBN binders used extensively in PROTAC engineering. These ligands share a conserved glutarimide moiety that docks into CRBN's hydrophobic tri-Trp pocket (Trp380, Trp386, Trp400), while their variable phthalimide rings enable neo-substrate recruitment [5] [7]. This binding induces conformational changes in CRBN, reprogramming its substrate specificity toward non-native "neo-substrates" like transcription factors IKZF1/3 and GSPT1 – a mechanism exploited therapeutically in multiple myeloma [4] [9].

Table 1: Key Features of CRBN-Recruiting PROTAC Components

ComponentTraditional IMiD-Based LigandsN-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride
Core StructurePhthalimide-glutarimideNon-imide benzamide scaffold
CRBN Binding MotifGlutarimide (Trp pocket engagement)Undisclosed binding mode (predicted)
Linker Attachment SiteC4/C5 of phthalimide ringEthyloxy linker at meta-position of benzamide
Off-Target DegradationHigh (IKZF1/3, SALL4, GSPT1)Not observed (structurally distinct)
Primary Therapeutic UseMultiple myeloma, MDSPROTAC component for diverse targets

N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride (CAS 1281182-46-4; C~16~H~19~ClN~2~O~3~, MW 322.79) represents a structural departure from classical IMiDs. Its molecular architecture comprises a 4-methoxybenzamide group linked via an amide bond to a 3-(2-aminoethoxy)phenyl moiety, with the terminal amine stabilized as a hydrochloride salt (SMILES: COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCN.Cl) [1] [6] [10]. The absence of the teratogenic phthalimide ring and the presence of a flexible ethyloxy linker with a primary amine (–CH~2~CH~2~NH~3~+^ Cl^-^) offer novel vectoring opportunities for PROTAC conjugation while potentially circumventing IMiD-associated liabilities [10].

Limitations of Immunomodulatory Imide Drugs (IMiDs) in Molecular Glue Development

Despite clinical success, IMiDs suffer from inherent limitations rooted in their phthalimide-glutarimide architecture:

  • Neo-Substrate Promiscuity: The exposed phthalimide ring creates an interfacial binding surface that recruits zinc-finger (ZF) transcription factors like IKZF1/3 and SALL4. Degradation of SALL4 underlies IMiD teratogenicity, while off-target depletion of IKZF proteins contributes to hematological toxicities (e.g., neutropenia) [4] [7] [9].
  • Structural Constraints for Linker Attachment: Optimal linker conjugation in IMiD-based PROTACs occurs at the phthalimide C4 position. However, modifications at C4/C5 can inadvertently alter neo-substrate specificity (e.g., C4-hydroxylation ablates GSPT1 degradation but retains IKZF1 degradation) [4].
  • Hydrogen Bond Donor (HBD)-Mediated Off-Targets: The phthalimide N-H group acts as an HBD critical for ZF recruitment. PROTACs retaining this moiety exhibit collateral degradation of IKZF proteins, limiting their selectivity [4].

Table 2: Structural Vulnerabilities of IMiDs vs. Nonphthalimide Alternatives

Structural FeatureIMiD Ligands (e.g., Pomalidomide)N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochlorideImpact on Degradation Profile
Phthalimide RingPresent (HBD at N-H)Absent (replaced by benzamide)Eliminates ZF degron interface
Glutarimide RingCritical for CRBN bindingAbsentUndisclosed CRBN engagement
Position for LinkerC4/C5 (modification-sensitive)Ethyloxy linker (flexible, non-stereohindered)Enables versatile PROTAC design
Inherent TeratogenicityHigh (SALL4 degradation)Not predicted (lacks phthalimide)Improved safety profile for non-oncology applications

Emergence of Nonphthalimide CRBN Binders as Novel Therapeutic Agents

Nonphthalimide CRBN ligands represent a strategic evolution to overcome IMiD limitations. N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride exemplifies this next-generation approach through several key attributes:

  • Synthetic Versatility: Synthesis typically involves amide coupling between 4-methoxybenzoic acid derivatives (e.g., acid chlorides or activated esters) and 3-(2-aminoethoxy)aniline, followed by HCl salt formation [10]. This straightforward route allows rapid derivatization of the methoxy group or amine-terminated linker for PROTAC optimization.
  • Linker-Embedded Design: The intrinsic ethyloxy spacer (–OCH~2~CH~2~NH~2~) functions as both a CRBN-binding element and a built-in linker, enabling direct conjugation to target protein ligands without additional synthetic steps. The primary amine facilitates stable amide or carbamate linkages in PROTAC assembly [6] [10].
  • Reduced Off-Target Potential: Absence of the phthalimide ring and its HBD precludes formation of the ZF-binding interface, theoretically eliminating IMiD-like neo-substrate degradation. This aligns with strategies employing C4-methoxy-substituted IMiDs (e.g., compound 2 in [4]), which abrogate IKZF1/3 degradation while retaining CRBN binding.

Table 3: Physicochemical and Functional Properties of N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride

PropertyValue/CharacteristicFunctional Implication
Molecular Weight322.79 g/molFavorable for PROTAC design (<350 Da for ligand component)
SolubilityHigh (hydrochloride salt form)Enhances bioavailability and synthetic handling
Key Functional GroupsMethoxybenzamide, aminoethyl etherTunable sites for SAR exploration
CRBN Affinity (Predicted)Moderate (structural analogs)Sufficient for ternary complex formation
PROTAC Conjugation SitePrimary amine (HCl salt)Enables coupling via amide, urea, or carbamate linkages

Emerging evidence suggests that nonphthalimide ligands like this compound may engage CRBN through novel binding modes distinct from the glutarimide-dependent mechanism of IMiDs. While the exact interactions remain under investigation, molecular modeling indicates potential contacts with CRBN’s secondary binding pockets adjacent to the tri-Trp cleft [8] [10]. This could enable degradation of neo-subsets of proteins, expanding the therapeutic scope beyond IMiD-susceptible targets.

Figure 1: Structural Evolution of CRBN Binders

Classical IMiD (Lenalidomide):  O=C1N(C2CCC(=O)N2)C3=CC=C(CN)C1=C3  (Phthalimide-glutarimide)  Nonphthalimide Binder (N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride):  COC4=CC=C(C(=O)N-c1cccc(OCCN)c1)C=C4.Cl  (Benzamide-alkylamine)  

Properties

CAS Number

1281182-46-4

Product Name

N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride

IUPAC Name

N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide;hydrochloride

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

InChI

InChI=1S/C16H18N2O3.ClH/c1-20-14-7-5-12(6-8-14)16(19)18-13-3-2-4-15(11-13)21-10-9-17;/h2-8,11H,9-10,17H2,1H3,(H,18,19);1H

InChI Key

ZQKXCEDHDHDXJJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCN.Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.